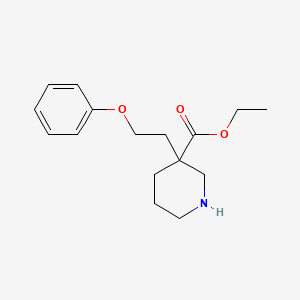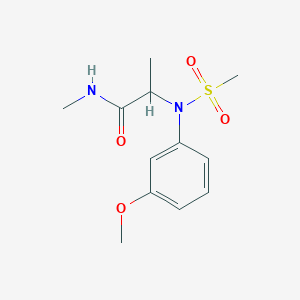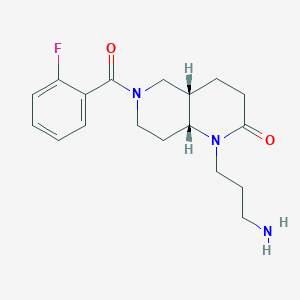
ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloride, also known as phenoxybenzamine hydrochloride, is a chemical compound that is commonly used in scientific research. It is a potent and irreversible alpha-adrenergic antagonist that is known to block the effects of adrenaline and noradrenaline on the sympathetic nervous system.
Mécanisme D'action
Phenoxybenzamine hydrochloride works by irreversibly binding to alpha-adrenergic receptors, preventing the effects of adrenaline and noradrenaline on the sympathetic nervous system. This results in vasodilation and a decrease in blood pressure. The irreversible binding of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride to alpha-adrenergic receptors means that its effects can last for several days.
Biochemical and Physiological Effects
Phenoxybenzamine hydrochloride has several biochemical and physiological effects on the body. It causes vasodilation, which leads to a decrease in blood pressure. It also inhibits the release of adrenaline and noradrenaline, which can help to reduce the symptoms of conditions such as pheochromocytoma and Raynaud's disease. Phenoxybenzamine hydrochloride has also been shown to have anti-inflammatory and anti-tumor effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
Phenoxybenzamine hydrochloride is a potent and irreversible alpha-adrenergic antagonist that is useful for studying the effects of alpha-adrenergic receptors on the sympathetic nervous system. Its irreversible binding to alpha-adrenergic receptors means that its effects can last for several days, making it useful for long-term studies. However, its potency and irreversible binding can also make it difficult to control the dosage and duration of its effects, which can be a limitation in some experiments.
Orientations Futures
There are several future directions for research on ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride. One area of research is the development of more selective alpha-adrenergic antagonists that can target specific subtypes of alpha-adrenergic receptors. Another area of research is the investigation of the anti-inflammatory and anti-tumor effects of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride, which could lead to the development of new treatments for inflammatory and cancerous conditions. Additionally, more research is needed to fully understand the long-term effects of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride on the sympathetic nervous system.
Méthodes De Synthèse
Phenoxybenzamine hydrochloride can be synthesized through the reaction of 3-(2-phenoxyethyl)piperidine with ethyl chloroformate in the presence of triethylamine. The resulting ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate is then reacted with hydrochloric acid to produce ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride. The synthesis of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride is a multistep process that requires careful attention to detail to ensure high yield and purity.
Applications De Recherche Scientifique
Phenoxybenzamine hydrochloride is commonly used in scientific research to study the effects of alpha-adrenergic antagonists on the sympathetic nervous system. It has been shown to be effective in treating conditions such as pheochromocytoma, a rare tumor of the adrenal gland that secretes excess adrenaline and noradrenaline. Phenoxybenzamine hydrochloride is also used in the treatment of Raynaud's disease, a condition that causes the blood vessels in the fingers and toes to constrict, leading to pain and numbness.
Propriétés
IUPAC Name |
ethyl 3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-19-15(18)16(9-6-11-17-13-16)10-12-20-14-7-4-3-5-8-14/h3-5,7-8,17H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUUDRWHAAEQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-phenoxyethyl)piperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-[3-(4-methoxyphenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5493597.png)

![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)
![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)
![2-{[3-(phenylthio)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5493645.png)
![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)
![N~1~,N~1~-diethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5493659.png)


![N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5493671.png)
![4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5493672.png)
![(3aR*,6aS*)-2-allyl-5-[(3-methylphenoxy)acetyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5493674.png)
![methyl 4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]benzoate](/img/structure/B5493684.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493687.png)